3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one
Description
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJCXMJWFQQWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F13O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895471 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80793-21-1 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate are primarily used in the production of special coatings, waterproof materials, optical materials, and stabilizers.
Mode of Action
It is known that similar compounds interact with their targets to enhance weather resistance and acid-base resistance in coatings and inks.
Result of Action
Similar compounds are known to enhance weather resistance and acid-base resistance in coatings and inks.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one. For instance, it should be kept away from fire and high temperatures, and avoid contact with strong oxidants. During use and operation, appropriate protective clothing and gloves should be worn to avoid inhaling its vapor and contact with skin and eyes. The compound should be stored in a sealed container, away from direct sunlight.
Biological Activity
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one is a perfluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Due to its unique chemical structure characterized by multiple fluorinated carbon chains, this compound exhibits significant biological activity and potential toxicity. Understanding its biological effects is crucial for assessing environmental and health risks associated with exposure.
- Chemical Formula: C13H1F27O
- Molecular Weight: 500.09 g/mol
- CAS Number: Not specified in the available literature.
Toxicological Profile
Research on this compound indicates several areas of concern regarding its biological activity:
- Carcinogenic Potential : The Environmental Protection Agency (EPA) has identified potential carcinogenic effects associated with exposure to this compound. It has been linked to increased risks of certain cancers through various exposure routes including oral and dermal pathways .
- Immunotoxicity : Studies have shown that PFAS compounds can adversely affect the immune system. For instance, exposure to similar compounds has been associated with lower antibody responses to vaccines in children .
- Developmental and Reproductive Toxicity : There is evidence suggesting that PFAS can disrupt endocrine functions and affect reproductive health. Animal studies have indicated potential developmental toxicity .
Case Studies
Several studies have investigated the biological effects of PFAS compounds similar to this compound:
- Animal Studies : In vivo studies on related fluorotelomer alcohols have demonstrated liver toxicity and alterations in metabolic processes . These findings highlight the need for further research specifically on this compound.
- Epidemiological Studies : Human studies have shown associations between PFAS exposure and adverse health outcomes such as thyroid disease and chronic kidney disease .
The biological activity of this compound is largely attributed to its ability to interfere with lipid metabolism and endocrine signaling pathways. The presence of fluorinated carbon chains enhances its stability and resistance to degradation in biological systems.
Data Table: Summary of Biological Effects
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one
- Synonyms: Perfluorohexyl methyl ketone, 6:2 Fluorotelomer ketone
- CAS Registry Number: Not explicitly provided, but structurally related compounds (e.g., the alcohol derivative) are listed under CAS 647-42-7 .
- Molecular Formula : C₈HF₁₃O .
Regulatory Status :
Comparison with Structurally Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol
3,3,4,4,5,5,5-Heptafluoropentan-2-one
Perfluorobutane Sulfonate (PFBS)
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
- Functional Group : Iodide (-I).
- CAS: Not explicitly provided, but structurally similar to compounds in .
- Applications :
- Toxicity: Potential estrogenic effects noted in studies .
Comparative Data Table
Key Research Findings
- Synthesis : The alcohol derivative (CAS 647-42-7) is synthesized from 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol via click chemistry, enabling tailored fluoropolymer architectures .
- Environmental Impact : Partially fluorinated alternatives (e.g., PFBS) are prioritized over long-chain PFAS but still pose regulatory challenges due to persistence .
- Toxicity : Industry-funded studies on 6:2 FTOH (alcohol) have been critiqued for underestimating bioaccumulation risks, highlighting the need for independent research .
Q & A
Basic: What are the optimal synthetic routes for 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-one, and how can reaction yields be improved?
The compound is synthesized via fluorination of ketone precursors using perfluoroalkyl iodides or telomerization reactions. Key steps include:
- Fluorotelomerization : Reacting perfluoroalkyl iodides with ethylene oxide, followed by oxidation to form the ketone moiety .
- Electrochemical fluorination : Applying this method to precursors like octan-2-one under controlled voltage to achieve high fluorination efficiency .
To improve yields: - Use anhydrous conditions and catalysts like tetrabutylammonium fluoride (TBAF) to minimize side reactions.
- Optimize reaction time and temperature (e.g., 80–120°C for 12–24 hours) to balance fluorination and decomposition .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns and detecting trace impurities .
- Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., m/z 378.087 for CHFO) and fragmentation patterns .
- HPLC with UV/Vis detection : Quantifies purity (>95% achievable with C18 columns and acetonitrile/water mobile phases) .
Advanced: How does the compound’s environmental persistence correlate with its perfluoroalkyl chain length and functional groups?
The trifluoromethyl ketone group increases resistance to hydrolysis, while the perfluoroalkyl chain (C8) enhances bioaccumulation potential. Key studies:
- Degradation half-life : >50 years in aqueous environments due to strong C–F bonds .
- Comparative analysis : Shorter-chain analogs (e.g., C6) degrade faster but exhibit lower surfactant efficacy .
Methodological recommendation : Use accelerated degradation tests (e.g., UV/O exposure) to model long-term environmental fate .
Advanced: How can researchers resolve contradictions in reported solubility and partitioning coefficients?
Discrepancies arise from varying experimental conditions (e.g., pH, temperature). Solutions include:
- Standardized protocols : Measure log using shake-flask methods with octanol/water at 25°C .
- Computational modeling : Apply COSMO-RS or QSPR models to predict solubility in diverse solvents .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to proteins like serum albumin or peroxisome proliferator-activated receptors (PPARs) .
- MD simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (GROMACS/NAMD) to assess membrane permeability .
Advanced: What experimental designs assess its degradation pathways in environmental matrices?
- Microcosm studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions, tracking degradation via LC-MS/MS .
- Isotopic tracing : Incorporate or labels to elucidate hydrolysis or photolysis mechanisms .
Advanced: How does the compound’s toxicity mechanism differ from other PFAS in in vitro models?
- Cytotoxicity assays : Compare IC values in HepG2 or HEK293 cells using MTT assays. The ketone group may induce oxidative stress via mitochondrial disruption .
- Omics approaches : RNA-seq or metabolomics can identify unique pathways (e.g., lipid metabolism dysregulation) .
Advanced: What methodologies evaluate its surfactant properties in aqueous systems?
- Surface tension measurements : Use a Wilhelmy plate tensiometer to determine critical micelle concentration (CMC).
- Dynamic light scattering (DLS) : Characterize micelle size and stability under varying ionic strengths .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) enhance tracking in metabolic studies?
- Synthesis of labeled analogs : Introduce at the ketone position via Claisen condensation with labeled acetyl-CoA .
- Mass spectrometry imaging : Localize the compound in tissues (e.g., liver, kidney) using MALDI-TOF .
Advanced: What safety protocols mitigate risks during handling and disposal?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
